molecular formula C20H25FN2O B10881581 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine

1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine

Cat. No.: B10881581
M. Wt: 328.4 g/mol
InChI Key: SEEVJKZEWMVTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is an organic compound belonging to the piperazine class This compound features a piperazine ring substituted with a 4-ethoxybenzyl group and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine, 4-ethoxybenzyl chloride, and 3-fluorobenzyl chloride.

    Nucleophilic Substitution: The piperazine undergoes nucleophilic substitution reactions with 4-ethoxybenzyl chloride and 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

    Reaction Conditions: The reactions are usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods: For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.

    Pathways Involved: The exact pathways can vary but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-4-(3-fluorobenzyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxybenzyl)-4-(3-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is unique due to the presence of both ethoxy and fluorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3

InChI Key

SEEVJKZEWMVTAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.